Cas no 893612-64-1 (Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-)

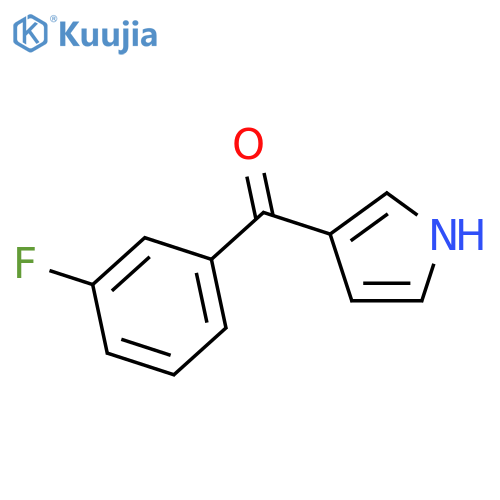

893612-64-1 structure

商品名:Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-

CAS番号:893612-64-1

MF:C11H8FNO

メガワット:189.185726165771

MDL:MFCD08056193

CID:714567

Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- 化学的及び物理的性質

名前と識別子

-

- Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-

- 3-(3-FLUOROBENZOYL)-1H-PYRROLE

-

- MDL: MFCD08056193

計算された属性

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- ひょうめんでんか: 0

- 互変異性体の数: 3

Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM332897-1g |

3-(3-Fluorobenzoyl)-1h-pyrrole |

893612-64-1 | 95%+ | 1g |

$*** | 2023-05-29 | |

| abcr | AB230102-5g |

3-(3-Fluorobenzoyl)-1H-pyrrole; . |

893612-64-1 | 5g |

€1390.00 | 2025-03-19 | ||

| A2B Chem LLC | AD81377-25g |

Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- |

893612-64-1 | 95+% | 25g |

$4250.00 | 2024-04-19 | |

| abcr | AB230102-1 g |

3-(3-Fluorobenzoyl)-1H-pyrrole |

893612-64-1 | 1g |

€694.20 | 2023-04-27 | ||

| Apollo Scientific | PC3157-1g |

3-(3-Fluorobenzoyl)-1H-pyrrole |

893612-64-1 | 1g |

£478.00 | 2023-09-02 | ||

| abcr | AB230102-5 g |

3-(3-Fluorobenzoyl)-1H-pyrrole |

893612-64-1 | 5g |

€1390.00 | 2023-04-27 | ||

| Apollo Scientific | PC3157-500mg |

3-(3-Fluorobenzoyl)-1H-pyrrole |

893612-64-1 | 500mg |

£270.00 | 2023-09-02 | ||

| A2B Chem LLC | AD81377-2g |

Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- |

893612-64-1 | 95+% | 2g |

$1618.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197689-1g |

3-(3-Fluorobenzoyl)-1h-pyrrole |

893612-64-1 | 98% | 1g |

¥5306.00 | 2024-04-26 | |

| abcr | AB230102-10g |

3-(3-Fluorobenzoyl)-1H-pyrrole; . |

893612-64-1 | 10g |

€1759.20 | 2025-03-19 |

Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl- 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

893612-64-1 (Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:893612-64-1)Methanone,(3-fluorophenyl)-1H-pyrrol-3-yl-

清らかである:99%/99%/99%

はかる:10g/5g/1g

価格 ($):1042.0/824.0/411.0